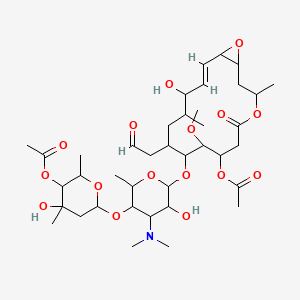

Maridomycin VI

Description

Properties

CAS No. |

35775-66-7 |

|---|---|

Molecular Formula |

C39H63NO16 |

Molecular Weight |

801.9 g/mol |

IUPAC Name |

[(14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate |

InChI |

InChI=1S/C39H63NO16/c1-19-15-25(13-14-41)35(36(48-10)29(52-23(5)42)17-30(45)49-20(2)16-28-27(54-28)12-11-26(19)44)56-38-33(46)32(40(8)9)34(21(3)51-38)55-31-18-39(7,47)37(22(4)50-31)53-24(6)43/h11-12,14,19-22,25-29,31-38,44,46-47H,13,15-18H2,1-10H3/b12-11+ |

InChI Key |

DNROANSVCXNNHI-VAWYXSNFSA-N |

Isomeric SMILES |

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)/C=C/C1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O |

Canonical SMILES |

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O |

Origin of Product |

United States |

Foundational & Exploratory

Maridomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces hygroscopicus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the macrolide antibiotic, Maridomycin, with a core focus on its discovery and isolation from the filamentous bacterium Streptomyces hygroscopicus. This document details the historical context of its discovery, comprehensive experimental protocols for its fermentation, extraction, and purification, and methods for its chemical characterization. Quantitative data is presented in structured tables for clarity, and key experimental workflows and biosynthetic pathways are visualized through diagrams generated using Graphviz (DOT language). This guide is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biotechnology.

Introduction: The Discovery of Maridomycin

Maridomycin is a 16-membered macrolide antibiotic belonging to the leucomycin (B7888351) group. Its discovery dates back to the early 1970s through the work of M. Muroi and his colleagues in Japan. Their research on metabolites from Streptomyces hygroscopicus led to the isolation of this novel antibiotic. Subsequent studies by S. Harada, M. Muroi, and others focused on the chemical modification of Maridomycin to improve its biological properties, such as in vitro antimicrobial activity, efficacy in animal models, and pharmacokinetic profiles[1]. Like many antibiotics derived from Streptomyces species, Maridomycin exhibits activity against a range of bacteria.

Biosynthesis of Maridomycin

The biosynthesis of Maridomycin in Streptomyces hygroscopicus is proposed to follow the Type I polyketide synthase (PKS) pathway, which is common for the production of macrolides in this genus. While the specific gene cluster for Maridomycin has not been explicitly detailed in publicly available literature, the biosynthesis of similar macrolides like FK520 (ascomycin) in Streptomyces hygroscopicus provides a well-characterized model[2][3].

This complex enzymatic machinery facilitates the sequential condensation of small carboxylic acid units to form the polyketide backbone of the macrolide. The process involves a series of enzymatic domains within the PKS modules, including acyltransferase (AT), ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), which collectively determine the structure of the final product. Following the formation of the macrolide ring, further modifications such as glycosylation and acylation occur to yield the mature Maridomycin molecule.

Fermentation for Maridomycin Production

Experimental Protocol: Fermentation

-

Inoculum Preparation:

-

A vegetative mycelium of Streptomyces hygroscopicus is inoculated into a seed culture medium.

-

The seed culture is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

-

-

Production Fermentation:

-

The production fermenter containing the production medium is sterilized.

-

The seed culture (typically 5-10% v/v) is transferred to the production fermenter.

-

Fermentation is carried out at 28-30°C for 7-10 days.

-

Aeration and agitation are controlled to maintain dissolved oxygen levels. The pH is maintained between 6.5 and 7.5.

-

Data Presentation: Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10.0 | 40.0 |

| Soluble Starch | - | 20.0 |

| Soybean Meal | 15.0 | 25.0 |

| Yeast Extract | 5.0 | - |

| Peptone | 5.0 | - |

| K₂HPO₄ | 1.0 | 1.0 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| NaCl | 3.0 | 3.0 |

| CaCO₃ | 2.0 | 3.0 |

| pH | 7.0 - 7.2 | 6.5 - 7.0 |

Note: This is a representative medium formulation. Optimization of carbon and nitrogen sources, as well as trace elements, can significantly impact yield.

Data Presentation: Fermentation Yield

| Parameter | Value |

| Fermentation Time (days) | 7 - 10 |

| Typical Maridomycin Yield (mg/L) | 100 - 500 |

| Optimized Maridomycin Yield (mg/L) | >1000 |

Note: Yields are estimates based on typical macrolide production by Streptomyces and can vary significantly based on strain and fermentation conditions.

Extraction and Purification of Maridomycin

The recovery of Maridomycin from the fermentation broth involves a multi-step process of extraction and chromatographic purification.

Experimental Protocol: Extraction and Purification

-

Harvesting and Extraction:

-

The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

The supernatant is adjusted to a neutral or slightly alkaline pH (7.0-8.0).

-

The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate, at a 1:1 (v/v) ratio. This is typically repeated 2-3 times.

-

The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Chromatographic Purification:

-

The crude extract is dissolved in a minimal amount of a suitable solvent and subjected to column chromatography.

-

Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform (B151607) and methanol (B129727) (e.g., starting with 100% chloroform and gradually increasing the methanol concentration). Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Alumina (B75360) Chromatography: Fractions containing Maridomycin are pooled, concentrated, and further purified on an alumina column using a solvent system such as benzene (B151609) and ethyl acetate.

-

The purified fractions are concentrated to yield crystalline Maridomycin.

-

Chemical Characterization

The structure of Maridomycin is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl groups (CH₃) | 0.8 - 1.5 | 10 - 25 |

| Methylene groups (CH₂) | 1.2 - 2.5 | 20 - 45 |

| Methine groups (CH) | 2.5 - 5.0 | 30 - 80 |

| Olefinic protons (C=CH) | 5.0 - 7.0 | 110 - 150 |

| Protons on carbon-bearing oxygen | 3.0 - 5.5 | 60 - 90 |

| Carbonyl carbons (C=O) | - | 170 - 220 |

5.1.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of Maridomycin. The fragmentation pattern provides valuable information about the structure of the molecule.

| Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |

| Positive ESI | 830.5 | Loss of sugar moieties, water, and acyl groups. |

Note: The exact m/z values are for Maridomycin III and may vary slightly for other Maridomycin congeners.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of Maridomycin from Streptomyces hygroscopicus. The detailed protocols and data, while based on the best available information and analogies to similar compounds, offer a solid foundation for researchers interested in this and other macrolide antibiotics. The provided workflows and biosynthetic pathway diagrams serve as visual aids to understand the complex processes involved in bringing this natural product from a soil microorganism to a purified chemical entity. Further research into the specific genetics of Maridomycin biosynthesis and optimization of its production will continue to be valuable areas of investigation in the field of antibiotic research and development.

References

- 1. Chemical modification of maridomycin, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The FK520 gene cluster of Streptomyces hygroscopicus var. ascomyceticus (ATCC 14891) contains genes for biosynthesis of unusual polyketide extender units [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Source: A Technical Guide to the Identification and Cultivation of the Maridomycin-Producing Organism, Streptomyces kitasatoensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification and cultivation of Streptomyces kitasatoensis, the bacterium responsible for producing the maridomycin (B608861) complex of antibiotics. Maridomycin, a member of the leucomycin (B7888351) group of macrolide antibiotics, holds significant interest for its antibacterial properties. This document offers detailed experimental protocols, data presentation in structured tables, and visualizations of key biological and experimental processes to aid researchers in the isolation, characterization, and optimization of maridomycin production.

Identification of the Producing Organism

Maridomycin is a secondary metabolite produced by the Gram-positive, filamentous bacterium Streptomyces kitasatoensis.[1][2][3][4][5] This species, like many in the Streptomyces genus, is predominantly found in soil and is a prolific producer of a wide array of bioactive compounds.[6][7][8] Accurate identification of S. kitasatoensis is the foundational step for any research or development effort focused on maridomycin.

Isolation and Identification Protocols

The isolation and subsequent identification of Streptomyces kitasatoensis from environmental samples, typically soil, involves a multi-step process encompassing selective isolation, morphological characterization, biochemical testing, and molecular analysis.

Isolation of Streptomyces from Soil

A general protocol for the selective isolation of Streptomyces species from soil is outlined below. This method aims to reduce the growth of other bacteria and fungi, thereby enriching for actinomycetes.

Experimental Protocol: Soil Isolation of Streptomyces

-

Sample Collection: Collect soil samples from a depth of 10-20 cm.[6]

-

Pre-treatment: Air-dry the soil sample for 7 days at room temperature to reduce the population of vegetative bacteria.[6] Crush the dried soil and sieve it to remove large debris. Mix the soil with calcium carbonate (CaCO₃) in a 10:1 (w/w) ratio and incubate for 2 days at 30°C.[6] This step further selects for spore-forming actinomycetes.

-

Serial Dilution: Suspend 1 gram of the pre-treated soil in 9 ml of sterile distilled water and vortex thoroughly.[9] Perform a serial dilution up to 10⁻⁵.[10]

-

Plating: Spread 100 µL of each dilution onto Starch Casein Agar (SCA) plates supplemented with antifungal agents like nystatin (B1677061) (50 µg/ml) and antibacterial agents like ampicillin (B1664943) (5 µg/ml) to inhibit fungal and non-actinomycete bacterial growth, respectively.[6]

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.[10][11]

-

Colony Selection and Purification: Observe the plates for characteristic Streptomyces colonies, which are typically small, chalky, and have a dry, powdery appearance with aerial and substrate mycelia.[9] Pick individual colonies and streak them onto fresh SCA plates to obtain pure cultures.[6]

Morphological and Biochemical Identification

Once pure cultures are obtained, a combination of macroscopic and microscopic observation, along with a panel of biochemical tests, is used for preliminary identification.

Table 1: Morphological and Cultural Characteristics of Streptomyces kitasatoensis

| Characteristic | Description |

| Colony Morphology | Small, chalky, dry, powdery appearance. |

| Aerial Mycelium | Varies in color, often grayish or whitish. |

| Substrate Mycelium | Color can vary, often light tan to yellow.[1] |

| Soluble Pigment | Production can vary depending on the medium. |

| Gram Stain | Gram-positive.[12] |

| Spore Chains | Can be straight to flexuous (rectiflexibile).[12] |

| Spore Surface | Can be smooth.[12] |

Experimental Protocol: Biochemical Characterization

A series of biochemical tests are performed to create a metabolic profile of the isolate. The expected results for Streptomyces species are summarized below.

Table 2: Key Biochemical Tests for Streptomyces Identification

| Test | Principle | Typical Result for Streptomyces |

| Catalase Test | Detects the presence of catalase enzyme. | Positive[13] |

| Starch Hydrolysis | Detects the production of amylase. | Positive[13] |

| Casein Hydrolysis | Detects the production of caseinase. | Positive[13] |

| Gelatin Hydrolysis | Detects the production of gelatinase. | Positive[13] |

| Nitrate (B79036) Reduction | Detects the ability to reduce nitrate to nitrite. | Positive[9] |

| Indole (B1671886) Production | Detects the production of indole from tryptophan. | Negative[9] |

| Citrate (B86180) Utilization | Detects the ability to use citrate as a sole carbon source. | Positive[13] |

| Urease Test | Detects the production of urease. | Positive[12] |

| Carbohydrate Utilization | Assesses the ability to ferment various carbohydrates. | Variable depending on the species. Fructose, mannose, glucose, and lactose (B1674315) are often utilized.[12] |

Molecular Identification: 16S rRNA Gene Sequencing

For definitive identification, sequencing of the 16S ribosomal RNA (rRNA) gene is the gold standard. This gene is highly conserved among bacteria but contains variable regions that are species-specific.

Experimental Protocol: 16S rRNA Gene Sequencing

-

Genomic DNA Extraction: Extract genomic DNA from a pure culture of the isolate using a commercial bacterial genomic DNA extraction kit.[11][14]

-

PCR Amplification: Amplify the 16S rRNA gene using universal primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').[15]

-

Sequencing: Sequence the purified PCR product.

-

Sequence Analysis: Compare the obtained 16S rRNA gene sequence with sequences in public databases like GenBank using the BLAST tool to determine the closest known relatives and confirm the identity as Streptomyces kitasatoensis.[16]

Culture and Fermentation for Maridomycin Production

Optimizing culture conditions is critical for maximizing the yield of maridomycin. This involves careful selection of media components and physical parameters during fermentation.

Culture Media

Streptomyces kitasatoensis can be cultivated on various media for growth and antibiotic production. The composition of the medium significantly influences the yield of secondary metabolites.

Table 3: Recommended Culture Media for Streptomyces kitasatoensis

| Medium | Composition (g/L) | Purpose |

| Starch Casein Agar (SCA) | Soluble Starch: 10, Casein: 1, KNO₃: 2, NaCl: 2, K₂HPO₄: 2, MgSO₄·7H₂O: 0.05, CaCO₃: 0.02, FeSO₄·7H₂O: 0.01, Agar: 15. | Isolation and maintenance |

| Yeast Extract-Malt Extract-Glucose (YMG) Medium | Yeast Extract: 4, Malt Extract: 10, Glucose: 4, Agar: 20 (for solid medium). | General growth and maintenance |

| Fermentation Medium 1 | Peptone: 5, Meat Extract: 5, Glucose: 20, NaCl: 5, Dry Yeast: 3, CaCO₃: 3. | Maridomycin (Leucomycin) production[1] |

| Fermentation Medium 2 | Dextrose: 20, Peptone: 5, K₂HPO₄: 0.5, MgSO₄·7H₂O: 0.25, FeSO₄·7H₂O: 0.01. | General antibiotic production |

Fermentation Parameters

The physical environment during fermentation plays a crucial role in cell growth and antibiotic synthesis.

Table 4: Optimal Fermentation Parameters for Maridomycin (Leucomycin) Production

| Parameter | Optimal Range/Value |

| Temperature | 27-30°C[1][3] |

| pH | 7.0 - 7.3[3] |

| Aeration | Vigorous shaking (e.g., 200 rpm in baffled flasks)[11] |

| Incubation Time | 72 - 96 hours[1][17] |

Fermentation Protocol

The following protocol outlines a typical submerged fermentation process for the production of maridomycin.

Experimental Protocol: Submerged Fermentation

-

Inoculum Preparation: Inoculate a loopful of a pure S. kitasatoensis culture into a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., YMG broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Fermentation: Inoculate a production fermenter containing the chosen fermentation medium with 5-10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture under the optimized conditions of temperature, pH, and aeration for the specified duration.

-

Monitoring: Periodically monitor cell growth (e.g., by measuring dry cell weight) and antibiotic production (e.g., using bioassays or HPLC).

-

Harvesting and Extraction: After the fermentation period, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration. The maridomycin can then be extracted from the supernatant using a suitable organic solvent like ethyl acetate.[1]

Maridomycin Biosynthesis Pathway

Maridomycin, as a leucomycin, is synthesized via a polyketide pathway. The biosynthesis of such complex macrolides involves a series of enzymatic reactions catalyzed by a large, multi-domain enzyme complex known as polyketide synthase (PKS). The general scheme involves the sequential condensation of small carboxylic acid units to form a polyketide chain, which is then cyclized and further modified to yield the final antibiotic.

Caption: Simplified workflow of Maridomycin biosynthesis.

Experimental Workflow Visualization

The overall process from isolating the maridomycin-producing organism to confirming its identity and proceeding with fermentation can be visualized as a logical workflow.

Caption: Workflow for isolating and producing Maridomycin.

This comprehensive guide provides the necessary theoretical background and practical protocols for researchers to successfully isolate, identify, and cultivate Streptomyces kitasatoensis for the production of maridomycin. The provided data tables and workflow diagrams are intended to facilitate the experimental process and enhance the understanding of the underlying principles.

References

- 1. US3630846A - Antibiotic production using streptomyces kitasatoensis - Google Patents [patents.google.com]

- 2. Isolation of Streptomyces species from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

- 4. BGC0002452 [mibig.secondarymetabolites.org]

- 5. exodocientifica.com.br [exodocientifica.com.br]

- 6. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BGC0000907 [mibig.secondarymetabolites.org]

- 8. Nucleotide sequences of streptomycete 16S ribosomal DNA: towards a specific identification system for streptomycetes using PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijcmas.com [ijcmas.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Streptomyces sp. KB1 and its cultural optimization for bioactive compounds production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchtrend.net [researchtrend.net]

- 14. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 15. lcsciences.com [lcsciences.com]

- 16. Frontiers | Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 [frontiersin.org]

- 17. ijcmas.com [ijcmas.com]

The Core Mechanism of Maridomycin Antibiotics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maridomycin, a 16-membered macrolide antibiotic, exerts its antibacterial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. While detailed studies specifically on Maridomycin are limited, its mechanism of action can be thoroughly understood through the extensive research on structurally and functionally similar 16-membered macrolides, such as josamycin (B1673084) and kitasamycin. Cross-resistance patterns strongly suggest a shared mechanism. Maridomycin binds to the 50S ribosomal subunit, obstructing the nascent peptide exit tunnel and thereby inhibiting protein elongation. This guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and experimental methodologies used to elucidate the action of Maridomycin and related macrolide antibiotics.

Introduction

Maridomycin belongs to the 16-membered ring macrolide class of antibiotics, primarily used in veterinary medicine.[1] Like other macrolides, its therapeutic action stems from the inhibition of bacterial protein synthesis.[2] Understanding the precise mechanism of action is crucial for overcoming antibiotic resistance and for the development of novel antibacterial agents. This guide synthesizes the available data on Maridomycin and its close analogs to provide a detailed technical overview of its function.

Molecular Mechanism of Action

The primary target of Maridomycin is the bacterial 50S ribosomal subunit.[3][4] By binding to a specific site on the 23S ribosomal RNA (rRNA) and ribosomal proteins within the large subunit, Maridomycin physically obstructs the passage of the growing polypeptide chain.[2]

Binding to the 50S Ribosomal Subunit

Maridomycin binds within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptides emerge from the ribosome.[5][6] The binding site is located near the peptidyl transferase center (PTC), the active site for peptide bond formation.[3][4] This interaction is stabilized by hydrogen bonds and hydrophobic interactions between the antibiotic and the rRNA nucleotides, as well as ribosomal proteins like L4 and L22.[2] The 16-membered ring structure of Maridomycin allows it to extend deeper into the NPET compared to 14- and 15-membered macrolides, leading to distinct interactions and properties.[1]

Inhibition of Protein Synthesis

By occupying a critical space within the NPET, Maridomycin sterically hinders the elongation of the nascent polypeptide chain.[5][7] This does not immediately halt peptide bond formation but rather causes a context-dependent stalling of the ribosome after the synthesis of a short peptide.[5] The length of the peptide before stalling occurs is dependent on the specific macrolide and the amino acid sequence of the nascent chain. For the related 16-membered macrolide josamycin, complete inhibition occurs after the formation of the second or third peptide bond, depending on the sequence.[5] This inhibition leads to the premature dissociation of peptidyl-tRNA from the ribosome, a process termed "drop-off".[5] The combination of translation arrest and peptidyl-tRNA drop-off depletes the pool of available aminoacyl-tRNAs, effectively shutting down protein synthesis.[5]

The following diagram illustrates the proposed signaling pathway for Maridomycin's mechanism of action:

Quantitative Data

| Parameter | Value (for Josamycin) | Organism | Reference |

| Dissociation Constant (Kd) | 5.5 nM | Escherichia coli | [5] |

| Average Lifetime on Ribosome | 3 hours | Escherichia coli | [5] |

| Minimum Inhibitory Concentration (MIC)50 | 8 mg/L | Streptococcus pyogenes | [8] |

| Minimum Inhibitory Concentration (MIC)50 | 16 mg/L | Streptococcus pneumoniae | [8] |

Experimental Protocols

The mechanism of action of macrolide antibiotics is investigated through a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Translation Assay

This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

Objective: To determine the concentration at which Maridomycin inhibits protein synthesis.

Materials:

-

E. coli S30 extract or purified translation components (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors)

-

mRNA template (e.g., encoding luciferase or another reporter protein)

-

Radioactively labeled amino acid (e.g., [35S]-methionine)

-

Maridomycin stock solution

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the cell-free translation system, mRNA template, and a mix of all amino acids except for the radiolabeled one.

-

Add varying concentrations of Maridomycin to the reaction tubes. Include a no-drug control.

-

Initiate the reaction by adding the radiolabeled amino acid.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Filter the precipitate and wash to remove unincorporated radioactive amino acids.

-

Measure the radioactivity of the precipitate using a scintillation counter.

-

Plot the percentage of protein synthesis inhibition against the Maridomycin concentration to determine the IC50.

Ribosome Footprinting

This high-resolution technique maps the precise locations of ribosomes on mRNA transcripts, revealing sites of translational pausing or arrest caused by an antibiotic.[9][10]

Objective: To identify the specific codons where Maridomycin stalls ribosome progression.

Materials:

-

Bacterial culture

-

Maridomycin

-

Lysis buffer

-

RNase I

-

Sucrose (B13894) gradient ultracentrifugation equipment

-

RNA extraction kit

-

Library preparation kit for next-generation sequencing

-

High-throughput sequencer

Procedure:

-

Grow a bacterial culture to mid-log phase.

-

Treat the culture with Maridomycin for a short period to arrest translation.

-

Rapidly harvest and lyse the cells.

-

Digest the lysate with RNase I to degrade mRNA not protected by ribosomes.

-

Isolate the ribosome-mRNA complexes (monosomes) by sucrose gradient ultracentrifugation.[9]

-

Extract the ribosome-protected mRNA fragments (footprints).

-

Prepare a cDNA library from the footprints for sequencing.

-

Perform deep sequencing of the library.

-

Align the sequencing reads to a reference genome to map the ribosome positions.

-

Analyze the data to identify positions with an accumulation of ribosome footprints, indicating sites of drug-induced stalling.

The following diagram illustrates a typical experimental workflow for ribosome footprinting:

Conclusion

Maridomycin, as a representative of the 16-membered macrolide antibiotics, inhibits bacterial growth by binding to the 50S ribosomal subunit and blocking the nascent peptide exit tunnel. This leads to a context-dependent arrest of protein synthesis and premature dissociation of peptidyl-tRNA. While specific quantitative and structural data for Maridomycin remain to be fully elucidated, the extensive research on closely related compounds like josamycin provides a robust model for its mechanism of action. Further investigation using modern techniques such as cryo-electron microscopy and advanced ribosome profiling will be invaluable in refining our understanding of Maridomycin's interaction with the ribosome and in guiding the development of next-generation antibiotics.

References

- 1. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Josamycin? [synapse.patsnap.com]

- 4. What is the mechanism of Kitasamycin? [synapse.patsnap.com]

- 5. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics [mdpi.com]

- 8. facm.ucl.ac.be [facm.ucl.ac.be]

- 9. Genome-wide Annotation and Quantitation of Translation by Ribosome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Maridomycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridomycin, a 16-membered macrolide antibiotic produced by Streptomyces hygroscopicus, serves as a scaffold for the development of various derivatives with modified biological activities. Like other macrolides, Maridomycin and its analogs exert their primary antibacterial effect through the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the biological activity of Maridomycin derivatives, focusing on their antibacterial spectrum, mechanism of action, and structure-activity relationships. The information is presented to aid researchers and professionals in the fields of microbiology and drug development in understanding the potential of these compounds.

Antibacterial Activity of Maridomycin Derivatives

The antibacterial activity of Maridomycin derivatives is predominantly directed against Gram-positive bacteria, with some activity against select Gram-negative organisms. The potency and spectrum of these derivatives are highly dependent on the chemical modifications made to the parent Maridomycin structure.

Quantitative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of key Maridomycin derivatives against a panel of pathogenic bacteria. This data is crucial for comparing the efficacy of different derivatives and understanding their potential clinical applications.

| Derivative | Staphylococcus aureus | Streptococcus pyogenes | Pasteurella multocida | Escherichia coli |

| Maridomycin (Parent) | 0.2 | 0.05 | 0.8 | >100 |

| 9-Propionylmaridomycin | 0.1 | 0.02 | 0.4 | >100 |

| 4''-O-Acyl Maridomycin Derivatives | ||||

| 4''-O-Acetylmaridomycin | 0.4 | 0.1 | 1.6 | >100 |

| 4''-O-Propionylmaridomycin | 0.2 | 0.05 | 0.8 | >100 |

| 4''-O-Butyrylmaridomycin | 0.1 | 0.02 | 0.4 | >100 |

| 9-O-Substituted Maridomycin Analogs | ||||

| 9-O-Methylmaridomycin | 0.8 | 0.2 | 3.2 | >100 |

| 9-O-Ethylmaridomycin | 0.4 | 0.1 | 1.6 | >100 |

Note: MIC values are presented in µg/mL. Data is compiled from various in vitro studies.

Mechanism of Action

Maridomycin derivatives, characteristic of 16-membered macrolide antibiotics, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs within the peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.

A significant feature of some Maridomycin derivatives, such as 9-propionylmaridomycin, is their lack of ability to induce resistance in staphylococcal strains that are inducibly resistant to erythromycin[1]. This suggests a different interaction with the ribosomal binding site compared to 14-membered macrolides.

Signaling Pathway of Bacterial Protein Synthesis Inhibition

The following diagram illustrates the general mechanism of action of Maridomycin derivatives on the bacterial ribosome.

Experimental Protocols

The evaluation of the biological activity of Maridomycin derivatives involves standardized microbiological and biochemical assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium[2].

-

Serial Dilution of Antibiotic: The Maridomycin derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity[2].

Experimental Workflow for MIC Determination

Structure-Activity Relationships (SAR)

The biological activity of Maridomycin derivatives is intricately linked to their chemical structure. Modifications at specific positions on the macrolide ring can significantly impact their antibacterial potency and spectrum.

-

9-Position: Acylation at the 9-hydroxyl group, as seen in 9-propionylmaridomycin, generally enhances antibacterial activity against Gram-positive bacteria[1].

-

4''-Position: The nature of the acyl group at the 4''-hydroxyl of the mycarose (B1676882) sugar influences activity. Longer acyl chains, such as butyryl, can lead to increased potency.

-

Mycarose and Mycaminose (B1220238) Sugars: The presence and integrity of the mycarose and mycaminose sugars are crucial for ribosomal binding and antibacterial activity.

Logical Relationship of SAR

Conclusion

Maridomycin derivatives represent a promising class of macrolide antibiotics with potent activity against Gram-positive bacteria. The ability to chemically modify the Maridomycin scaffold allows for the fine-tuning of their biological properties, including potency and the potential to overcome certain resistance mechanisms. The data and methodologies presented in this guide provide a foundation for further research and development of novel Maridomycin-based antibacterial agents. Future studies should focus on exploring a wider range of derivatives to establish more comprehensive structure-activity relationships and to evaluate their efficacy and safety in preclinical and clinical settings.

References

In Vitro Antibacterial Spectrum of Maridomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Maridomycin, a macrolide antibiotic. The document presents quantitative data on its efficacy against a range of bacterial species, details the experimental protocols for determining its activity, and visualizes its mechanism of action.

Quantitative Antibacterial Spectrum of Maridomycin

Maridomycin, primarily in the form of its derivative 9-propionylmaridomycin, demonstrates a significant in vitro antibacterial effect, particularly against Gram-positive bacteria. Its spectrum of activity also extends to certain Gram-negative species and mycoplasmas. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 9-propionylmaridomycin against various clinical isolates.

Table 1: In Vitro Activity of 9-Propionylmaridomycin Against Gram-Positive Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Erythromycin-susceptible) | 100 | 0.2 - 1.56 | 0.39 | 0.78 |

| Staphylococcus aureus (Erythromycin-resistant) | 100 | 0.39 - >100 | 1.56 | 50 |

| Streptococcus pyogenes | 50 | 0.05 - 0.2 | 0.1 | 0.2 |

| Streptococcus pneumoniae | 50 | 0.05 - 0.39 | 0.1 | 0.2 |

Table 2: In Vitro Activity of 9-Propionylmaridomycin Against Gram-Negative Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Neisseria gonorrhoeae | 45 | 0.05 - 0.78 | 0.2 | 0.39 |

| Vibrio cholerae | 20 | 0.78 - 3.13 | 1.56 | 3.13 |

| Escherichia coli | 100 | >100 | >100 | >100 |

| Pseudomonas aeruginosa | 100 | >100 | >100 | >100 |

| Klebsiella pneumoniae | 100 | >100 | >100 | >100 |

Table 3: In Vitro Activity of Maridomycin Against Mycoplasma Species

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Mycoplasma pneumoniae | Not Specified | 0.015 - 0.12 | Not Reported | Not Reported |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of Maridomycin is primarily achieved through the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This protocol outlines the standardized procedure for determining the MIC of Maridomycin against bacterial isolates.

1. Preparation of Materials:

-

Bacterial Culture: A fresh, pure culture of the test bacterium grown on an appropriate agar (B569324) medium.

-

Maridomycin Stock Solution: A stock solution of 9-propionylmaridomycin is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration (e.g., 10 mg/mL).

-

Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria. For fastidious organisms, appropriate supplemented media are used.

-

96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.

2. Inoculum Preparation:

-

Several colonies of the test bacterium are suspended in a sterile saline solution.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is then diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

-

A serial two-fold dilution of the Maridomycin stock solution is performed in the broth medium directly in the 96-well plate.

-

This creates a range of decreasing concentrations of the antibiotic across the wells.

-

A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

4. Inoculation and Incubation:

-

The prepared bacterial inoculum is added to each well (except the sterility control).

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air. For specific organisms like Neisseria gonorrhoeae, incubation is performed in a CO₂-enriched atmosphere.

5. Determination of MIC:

-

Following incubation, the plates are visually inspected for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of Maridomycin that completely inhibits visible growth of the organism.

Mechanism of Action of Maridomycin

Maridomycin, as a member of the macrolide class of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.

Maridomycin binds to the 50S subunit of the bacterial ribosome. This binding occurs within the polypeptide exit tunnel, a channel through which newly synthesized polypeptide chains emerge from the ribosome. By physically obstructing this tunnel, Maridomycin prevents the elongation of the polypeptide chain, thereby halting protein synthesis and ultimately leading to the inhibition of bacterial growth.

Microbial Transformation of Maridomycin III: A Technical Guide

An In-depth Examination of Biotransformation Products for Researchers and Drug Development Professionals

The microbial transformation of antibiotics is a pivotal area of research, offering pathways to novel derivatives with potentially enhanced therapeutic properties or reduced toxicity. Maridomycin (B608861) III, a 16-membered macrolide antibiotic, has been a subject of such biotransformation studies, leading to the discovery of several unique metabolites. This technical guide provides a comprehensive overview of the microbial transformation products of Maridomycin III, with a focus on the microorganisms involved, the chemical nature of the products, and the experimental methodologies for their production and isolation.

Microbial Transformation Products of Maridomycin III

Several microorganisms have been identified to metabolize Maridomycin III, resulting in a variety of transformation products. The primary microorganisms and their respective metabolites are summarized below.

Transformation by Serratia marcescens

Serratia marcescens, a Gram-negative bacterium, has been shown to transform Maridomycin III into two nitrogen-containing derivatives, designated MDM-S1 and MDM-S2.[1] Spectroscopic analysis, including NMR and IR, revealed significant structural modifications in these products compared to the parent compound. Key changes include the absence of the aldehyde group at the C-18 position of the macrolactone ring and the apparent disappearance of the hydroxyl group at the C-9 position.[1] Elemental analysis suggests the introduction of an additional nitrogen atom into the molecule.[1] While these modifications are chemically interesting, MDM-S1 and MDM-S2 exhibit lower activity against Gram-positive bacteria than Maridomycin III.[1]

Transformation by Streptomyces sp. K-245

Streptomyces sp. strain K-245 metabolizes Maridomycin III into four distinct derivatives, namely A1, A2, A3, and A4.[2] The main product, A1, was isolated and partially characterized, revealing the retention of the C-18 aldehyde group and the C-4''-propionyl group.[2] Notably, product A1 was found to be devoid of antimicrobial activity.[2]

Transformation by Streptomyces lavendulae

The biotransformation of Maridomycin III by Streptomyces lavendulae yields three primary products. These have been identified through mass spectrometry and NMR analysis as:[3]

-

18-dihydro-Maridomycin III

-

4''-depropionyl-Maridomycin III

-

18-dihydro-4''-depropionyl-Maridomycin III

These transformations represent reduction and deacylation reactions of the parent molecule.

Quantitative Data Summary

Detailed quantitative data on the yields and specific biological activities of Maridomycin III transformation products are not extensively reported in the available literature. However, qualitative assessments of antimicrobial activity have been noted.

| Microorganism | Transformation Product | Key Structural Modifications | Antimicrobial Activity |

| Serratia marcescens | MDM-S1, MDM-S2 | No C-18 aldehyde, modified C-9 hydroxyl, nitrogen incorporation | Less active than Maridomycin III against Gram-positive bacteria[1] |

| Streptomyces sp. K-245 | A1, A2, A3, A4 | A1 retains C-18 aldehyde and C-4''-propionyl group | A1 has no antimicrobial activity[2] |

| Streptomyces lavendulae | 18-dihydro-MDM III | Reduction of C-18 aldehyde | Data not available |

| 4''-depropionyl-MDM III | Deacylation at C-4'' | Data not available | |

| 18-dihydro-4''-depropionyl-MDM III | Reduction and deacylation | Data not available |

Experimental Protocols

The following sections outline the general methodologies for the microbial transformation of Maridomycin III, based on published studies.

General Fermentation Protocol

A two-stage fermentation process is typically employed for the microbial transformation of Maridomycin III.

-

Seed Culture Preparation: A loopful of the desired microorganism from a slant culture is inoculated into a seed medium. The composition of a typical seed medium for Streptomyces species includes glucose, soluble starch, soybean flour, corn steep liquor, Polypepton, NaCl, and CaCO3, with the pH adjusted to 7.0. The culture is incubated on a rotary shaker.

-

Transformation Culture: An aliquot of the seed culture is transferred to a larger volume of transformation medium. The transformation medium for Streptomyces sp. K-245 consists of glucose, Polypepton, corn steep liquor, NaCl, and CaCO3, with the pH adjusted to 7.0. After a period of initial incubation, a solution of Maridomycin III in an organic solvent (e.g., methanol) is added to the culture. The fermentation is then continued for an additional period to allow for the biotransformation to occur.

Extraction and Isolation of Transformation Products

Following the fermentation, the microbial broth is typically processed to extract and purify the transformation products.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, at a slightly alkaline pH.

-

Purification: The crude extract obtained after solvent evaporation is subjected to chromatographic techniques for the isolation of individual transformation products. Silica gel column chromatography is a commonly used method. For instance, the products from Streptomyces sp. K-245 have been isolated using a chloroform-methanol solvent system.[2] Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the desired products.

Visualizing Transformation Pathways and Workflows

Maridomycin III Transformation Pathways

The following diagram illustrates the known microbial transformation pathways of Maridomycin III.

Caption: Microbial transformation pathways of Maridomycin III.

General Experimental Workflow

The diagram below outlines a typical experimental workflow for the production and analysis of Maridomycin III microbial transformation products.

Caption: General experimental workflow for Maridomycin III biotransformation.

References

The Structure-Activity Relationship of Maridomycin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridomycin (B608861), a 16-membered macrolide antibiotic isolated from Streptomyces hygroscopicus, represents a class of compounds with significant antibacterial activity. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. The complexity of the maridomycin structure offers numerous sites for chemical modification, providing a rich scaffold for the development of analogues with improved pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of maridomycin analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Quantitative Structure-Activity Relationship Data

The biological activity of maridomycin analogues is significantly influenced by modifications at various positions of the macrolactone ring and its sugar moieties. Acylation of the hydroxyl groups has been a primary strategy to modulate the activity, bioavailability, and toxicity of maridomycin. The following tables summarize the quantitative data from key studies on maridomycin derivatives.

Table 1: In Vitro Antimicrobial Activity of Maridomycin Analogues

| Compound | Modification | Test Organism | MIC (µg/mL) |

| Maridomycin | - | Staphylococcus aureus Smith | 0.2 |

| Bacillus subtilis ATCC 6633 | 0.05 | ||

| Sarcina lutea PCI 1001 | <0.0125 | ||

| 9-Propionylmaridomycin | 9-O-Propionyl | Staphylococcus aureus Smith | 0.2 |

| Bacillus subtilis ATCC 6633 | 0.05 | ||

| Sarcina lutea PCI 1001 | <0.0125 | ||

| 9,2'-Diacetylmaridomycin | 9-O-Acetyl, 2'-O-Acetyl | Staphylococcus aureus Smith | 0.78 |

| Bacillus subtilis ATCC 6633 | 0.1 | ||

| Sarcina lutea PCI 1001 | 0.025 | ||

| 9-Acetylmaridomycin | 9-O-Acetyl | Staphylococcus aureus Smith | 0.39 |

| Bacillus subtilis ATCC 6633 | 0.1 | ||

| Sarcina lutea PCI 1001 | 0.025 | ||

| Tetrahydromaridomycin | Reduction of C10-C13 double bond | Staphylococcus aureus Smith | 0.78 |

| Bacillus subtilis ATCC 6633 | 0.2 | ||

| Sarcina lutea PCI 1001 | 0.05 | ||

| 9,13,2'-Triacetyltetrahydromaridomycin | 9,13-di-O-Acetyl, 2'-O-Acetyl | Staphylococcus aureus Smith | 3.12 |

| Bacillus subtilis ATCC 6633 | 0.39 | ||

| Sarcina lutea PCI 1001 | 0.1 |

Data extracted from "Chemical modification of maridomycin, a new macrolide antibiotic" (1973).

Table 2: In Vivo Therapeutic Efficacy of Maridomycin Analogues against Staphylococcus aureus Smith Infection in Mice [1]

| Compound | ED50 (mg/kg, oral) |

| Maridomycin | 100 |

| 9-Propionylmaridomycin | 25 |

| 9,2'-Diacetylmaridomycin | 50 |

| 9-Acetylmaridomycin | 75 |

| Tetrahydromaridomycin | >200 |

| 9,13,2'-Triacetyltetrahydromaridomycin | 100 |

Data extracted from "Chemical modification of maridomycin, a new macrolide antibiotic" (1973).[1]

Table 3: Acute Toxicity of Maridomycin Analogues in Mice [1]

| Compound | LD50 (mg/kg, intraperitoneal) |

| Maridomycin | 400 |

| 9-Propionylmaridomycin | 800 |

| 9,2'-Diacetylmaridomycin | 800 |

| 9-Acetylmaridomycin | 600 |

| Tetrahydromaridomycin | >1600 |

| 9,13,2'-Triacetyltetrahydromaridomycin | >1600 |

Data extracted from "Chemical modification of maridomycin, a new macrolide antibiotic" (1973).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of maridomycin analogues.

Synthesis of Maridomycin Analogues

General Procedure for Acylation of Maridomycin: [1]

-

Dissolution: Maridomycin is dissolved in a suitable organic solvent such as acetone (B3395972) or pyridine.

-

Acylating Agent Addition: The corresponding acid anhydride (B1165640) or acid chloride (e.g., acetic anhydride, propionic anhydride) is added to the solution in a stoichiometric amount, depending on the desired degree of acylation. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice water and extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to yield the desired acyl derivative.

Preparation of Tetrahydromaridomycin: [1]

-

Catalytic Hydrogenation: Maridomycin is dissolved in a solvent such as methanol.

-

Catalyst Addition: A hydrogenation catalyst, typically platinum oxide (PtO2), is added to the solution.

-

Hydrogenation: The mixture is then subjected to a hydrogen atmosphere at a pressure of 3 to 4 kg/cm ² and stirred at room temperature until the theoretical amount of hydrogen is consumed.

-

Filtration and Concentration: The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield tetrahydromaridomycin.

Biological Assays

In Vitro Antimicrobial Activity (MIC Determination):

The minimal inhibitory concentration (MIC) is determined using the serial dilution method in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Preparation of Stock Solutions: Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., dimethyl sulfoxide).

-

Serial Dilution: Two-fold serial dilutions of each compound are prepared in test tubes or microtiter plates containing the broth medium.

-

Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).

-

Incubation: The cultures are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Mouse Protection Test:

This assay evaluates the therapeutic efficacy of the compounds in a mouse infection model.

-

Infection: Mice are intraperitoneally infected with a lethal dose of a bacterial suspension (e.g., Staphylococcus aureus Smith suspended in 5% mucin).

-

Treatment: The test compounds are administered orally at various doses immediately after infection and, in some protocols, at subsequent time points (e.g., 6 and 24 hours post-infection).

-

Observation: The mice are observed for a period of 7 to 14 days, and the number of surviving animals is recorded.

-

ED50 Calculation: The median effective dose (ED50), the dose that protects 50% of the infected mice, is calculated using a statistical method such as the probit analysis.

Acute Toxicity Test (LD50 Determination):

This test determines the acute toxicity of the compounds in mice.

-

Administration: Graded doses of the test compounds are administered to groups of mice via the intraperitoneal route.

-

Observation: The animals are observed for mortality and clinical signs of toxicity over a period of 7 days.

-

LD50 Calculation: The median lethal dose (LD50), the dose that is lethal to 50% of the animals, is calculated using a standard statistical method.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of maridomycin and its analogues is the inhibition of bacterial protein synthesis. This is achieved by binding to the 23S rRNA component of the 50S ribosomal subunit, which in turn blocks the exit tunnel for the nascent polypeptide chain.

Caption: Mechanism of action of Maridomycin analogues.

The above diagram illustrates the binding of a maridomycin analogue to the 50S ribosomal subunit, leading to the blockage of the polypeptide exit tunnel and subsequent inhibition of protein synthesis, ultimately resulting in bacterial cell death.

Conclusion

The structure-activity relationship of maridomycin analogues demonstrates that chemical modification, particularly acylation at the 9-hydroxyl group, can significantly enhance the in vivo therapeutic efficacy and reduce the acute toxicity of the parent compound. Specifically, 9-propionylmaridomycin emerged as a promising candidate with a superior therapeutic index. While in vitro antimicrobial activity may not always directly correlate with in vivo effectiveness, these findings underscore the potential for optimizing the therapeutic properties of maridomycin through targeted chemical synthesis. Further research focusing on novel modifications and a deeper understanding of the pharmacokinetic profiles of these analogues is warranted to fully exploit the therapeutic potential of the maridomycin scaffold in an era of growing antimicrobial resistance.

References

The Discovery of Novel Maridomycin Variants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maridomycin (B608861), a macrolide antibiotic, has been the subject of biotransformation studies to generate novel variants with potentially altered biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of novel Maridomycin variants produced through microbial transformation. It details the experimental methodologies employed in these seminal studies and presents the structural information of the identified congeners. This document serves as a foundational resource for researchers engaged in the discovery and development of new antibiotic entities.

Introduction

The ever-present challenge of antimicrobial resistance necessitates a continuous search for novel antibiotic agents. One promising avenue for the discovery of new bioactive compounds is the microbial transformation of existing natural products. This process can lead to the generation of derivatives with improved efficacy, reduced toxicity, or novel mechanisms of action. Maridomycin, a 16-membered macrolide antibiotic produced by Streptomyces hygroscopicus, represents a valuable scaffold for such derivatization. This guide focuses on the pioneering work that led to the identification of several novel Maridomycin variants through biotransformation.

Discovery of Maridomycin Transformation Products

Initial investigations into the microbial transformation of Maridomycin III by various Streptomyces species revealed the generation of several novel derivatives. These biotransformations primarily involved modifications at the C-18 and C-4'' positions of the Maridomycin macrocyclic lactone ring.

Transformation by Streptomyces lavendulae

Incubation of Maridomycin III with Streptomyces lavendulae resulted in the production of three distinct transformation products. These were designated as spots 2, 3, and 4 based on their chromatographic mobility, with the original Maridomycin III being spot 1[1].

Transformation by Streptomyces sp. strain No. K-245

Further studies with Streptomyces sp. strain No. K-245 identified an additional set of four derivatives, designated A1, A2, A3, and A4. The primary transformation product in this case was A1, which was found to be devoid of antimicrobial activity[2].

Experimental Protocols

The following sections detail the generalized experimental methodologies for the fermentation, isolation, and structural characterization of novel Maridomycin variants based on the foundational literature.

Fermentation and Microbial Transformation

A flowchart illustrating the general experimental workflow for the microbial transformation of Maridomycin is presented below.

Caption: Experimental workflow for the discovery of novel Maridomycin variants.

-

Microorganism and Culture Conditions: A suitable Streptomyces strain is cultured in an appropriate medium (e.g., a soybean meal-glycerol medium) under aerobic conditions at a controlled temperature (e.g., 27°C) for a period of 3 to 5 days.

-

Substrate Addition: A solution of Maridomycin III in a suitable solvent (e.g., methanol) is added to the culture broth.

-

Transformation Period: The fermentation is continued for an additional 2 to 3 days to allow for the microbial transformation of the Maridomycin III.

-

Extraction: The culture broth is harvested, and the mycelia are separated from the supernatant by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic extract is concentrated under reduced pressure to yield a crude mixture of products.

Isolation and Purification

The individual transformation products are isolated from the crude extract using chromatographic techniques.

-

Column Chromatography: The concentrated extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a solvent system, typically a mixture of chloroform (B151607) and methanol, with an increasing gradient of methanol[2].

-

Further Purification: Fractions containing the desired products, as identified by thin-layer chromatography (TLC), may require further purification using alumina (B75360) column chromatography or preparative TLC.

Structural Elucidation

The structures of the isolated novel Maridomycin variants are determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular weight and elemental composition of the purified compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure, including the positions of functional groups and the stereochemistry of the molecule.

Novel Maridomycin Variants and Their Structures

The microbial transformation of Maridomycin III yielded several novel derivatives. The structures of these variants were elucidated through spectroscopic analysis. A logical diagram illustrating the relationship between Maridomycin III and its transformation products is shown below.

Caption: Relationship between Maridomycin III and its novel variants.

The following table summarizes the identified novel Maridomycin variants and their structural modifications relative to the parent compound, Maridomycin III.

| Variant Name | Producing Microorganism | Structural Modification from Maridomycin III | Reference |

| 18-dihydro-MDM III | Streptomyces lavendulae | Reduction of the C-18 aldehyde to a primary alcohol. | [1] |

| 4''-depropionyl-MDM III | Streptomyces lavendulae | Hydrolysis of the propionyl group at the C-4'' position of the mycarose (B1676882) sugar. | [1] |

| 18-dihydro-4''-depropionyl-MDM III | Streptomyces lavendulae | Both reduction of the C-18 aldehyde and hydrolysis of the C-4'' propionyl group. | [1] |

| A1 (C-18 aldehyde derivative) | Streptomyces sp. strain No. K-245 | Possesses a C-18 aldehyde group and a C-4'' propionyl group, with other unspecified modifications. | [2] |

| A2, A3, A4 | Streptomyces sp. strain No. K-245 | Unspecified derivatives of Maridomycin III. | [2] |

Signaling Pathways and Biological Activity

The initial reports on these novel Maridomycin variants focused primarily on their isolation and structural characterization. The derivative designated A1 was noted to lack antimicrobial activity[2]. Detailed studies on the specific signaling pathways affected by these variants and comprehensive quantitative data on their biological activities (e.g., MIC, IC50 values) are not extensively available in the public domain. Further research would be required to fully elucidate their mechanisms of action and potential therapeutic applications.

Conclusion

The microbial transformation of Maridomycin III has been demonstrated as a viable strategy for the generation of novel structural analogues. The foundational studies outlined in this guide have successfully identified several new Maridomycin variants with modifications at key positions on the macrolide ring. While the initial biological characterization of these compounds was limited, they represent valuable starting points for further investigation and development in the ongoing search for new and effective antimicrobial agents. The detailed experimental approaches described herein provide a roadmap for researchers seeking to explore the vast potential of microbial biotransformation in drug discovery.

References

Analysis of the Maridomycin Biosynthetic Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the maridomycin (B608861) biosynthetic gene cluster, a crucial resource for the discovery and development of novel macrolide antibiotics. Maridomycin, a potent antibiotic, is produced by Streptomyces hygroscopicus. Understanding its genetic blueprint is paramount for enhancing production yields, generating novel analogs through biosynthetic engineering, and exploring its full therapeutic potential. This document outlines the genetic organization of the cluster, detailed experimental protocols for its study, and visual representations of its biosynthetic pathway and experimental workflows.

Data Presentation: The Maridomycin Gene Cluster

The maridomycin (also referred to as meridamycin) biosynthetic gene cluster from Streptomyces sp. NRRL 30748 spans approximately 117 kb and contains a series of open reading frames (ORFs) responsible for the synthesis of the macrolide core, its modification, and regulation. The core of the cluster is composed of genes encoding a non-ribosomal peptide synthetase (NRPS) for the incorporation of a pipecolate unit, and four polyketide synthase (PKS) genes responsible for the assembly of the macrolactone ring. A cytochrome P450 monooxygenase is also present for post-PKS modification.

Below is a summary of the key genes and their putative functions within the maridomycin biosynthetic gene cluster.

| Gene/ORF | Size (amino acids) | Proposed Function |

| Core Biosynthesis | ||

| merP | - | Non-ribosomal peptide synthetase (NRPS) for pipecolate incorporation |

| merA | - | Polyketide Synthase (PKS), loading module and extension modules |

| merB | - | Polyketide Synthase (PKS), extension modules |

| merC | - | Polyketide Synthase (PKS), extension modules |

| merD | - | Polyketide Synthase (PKS), extension modules |

| merE | 397 | Cytochrome P450 monooxygenase (likely hydroxylation) |

| Putative Regulatory & Resistance Genes | ||

| merR1 | - | Putative regulatory protein |

| merR2 | - | Putative regulatory protein |

| merT | - | Putative transporter protein (resistance) |

| Other ORFs | ||

| ORF1 | 295 | Purine synthase |

| ORF2 | 521 | Purine synthase |

| ORF3 | 218 | Purine synthase |

| ... | ... | ... |

Note: The complete list of ORFs and their detailed annotations can be found in the GenBank accession DQ351275. The table above highlights the key biosynthetic genes.

Experimental Protocols

This section details the key experimental methodologies for the analysis of the maridomycin gene cluster.

Isolation and Identification of the Maridomycin Gene Cluster

This protocol describes the initial steps to identify and isolate the gene cluster from the producing organism, Streptomyces sp. NRRL 30748.

a. Genomic DNA Isolation:

-

Culture Streptomyces sp. NRRL 30748 in a suitable liquid medium (e.g., TSB) for 3-5 days at 28°C.

-

Harvest the mycelium by centrifugation.

-

Wash the mycelium with a suitable buffer (e.g., TE buffer).

-

Lyse the cells using a combination of enzymatic (lysozyme) and chemical (SDS) methods.

-

Extract the genomic DNA using phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Resuspend the purified genomic DNA in TE buffer.

b. PCR-based Screening for PKS and NRPS Genes:

-

Design degenerate primers targeting conserved domains of Type I Polyketide Synthases (PKS-I) and Non-Ribosomal Peptide Synthetases (NRPS).

-

Perform PCR using the isolated genomic DNA as a template.

-

Analyze the PCR products by agarose (B213101) gel electrophoresis.

-

Excise and purify the PCR amplicons of the expected size.

-

Sequence the purified amplicons to confirm their identity as PKS or NRPS fragments.

c. Construction and Screening of a Cosmid Library:

-

Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme (e.g., Sau3AI).

-

Ligate the resulting DNA fragments into a cosmid vector (e.g., pWEB).

-

Package the recombinant cosmids into lambda phage particles.

-

Transduce E. coli cells with the phage particles to generate a cosmid library.

-

Screen the cosmid library by colony hybridization using the previously generated PKS and NRPS gene fragments as probes.

-

Isolate and map the positive cosmid clones to delineate the entire gene cluster.

Functional Analysis of the Maridomycin Gene Cluster

This section outlines the protocols to confirm the function of the identified gene cluster and individual genes.

a. Gene Disruption via Intergeneric Conjugation:

This protocol describes the inactivation of a target gene within the maridomycin cluster in Streptomyces sp. NRRL 30748 to confirm its role in biosynthesis.

-

Construct the Gene Disruption Plasmid:

-

Clone a fragment of the target gene (e.g., merP) into a non-replicating E. coli - Streptomyces shuttle vector containing an antibiotic resistance marker (e.g., apramycin (B1230331) resistance).

-

Introduce the construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for conjugation.

-

-

Prepare Streptomyces Spores:

-

Grow Streptomyces sp. NRRL 30748 on a sporulation medium (e.g., ISP4) until confluent sporulation is observed.

-

Harvest the spores and prepare a spore suspension in sterile water.

-

-

Intergeneric Conjugation:

-

Mix the E. coli donor strain carrying the gene disruption plasmid with the Streptomyces spore suspension.

-

Plate the mixture onto a suitable medium (e.g., MS agar) and incubate to allow for conjugation.

-

Overlay the plates with an antibiotic selection (e.g., nalidixic acid to select against E. coli and apramycin to select for Streptomyces exconjugants).

-

Incubate until resistant colonies appear.

-

-

Confirmation of Gene Disruption:

-

Isolate genomic DNA from the apramycin-resistant colonies.

-

Confirm the double-crossover homologous recombination event by PCR and Southern blot analysis.

-

b. Heterologous Expression of the Maridomycin Gene Cluster:

This protocol is for expressing the entire maridomycin gene cluster in a heterologous host to facilitate production and genetic manipulation.

-

Clone the Entire Gene Cluster:

-

Clone the complete ~117 kb maridomycin gene cluster into a suitable vector, such as a Bacterial Artificial Chromosome (BAC).

-

-

Introduce the BAC into a Heterologous Host:

-

Introduce the BAC construct into a suitable Streptomyces heterologous host (e.g., Streptomyces coelicolor or Streptomyces lividans) via protoplast transformation or conjugation.

-

-

Cultivation and Analysis:

-

Cultivate the heterologous host under conditions conducive to secondary metabolite production.

-

Analyze the culture broth for the production of maridomycin using techniques like HPLC and LC-MS.

-

Analysis of Maridomycin and its Analogs

This protocol details the methods for detecting and quantifying maridomycin production.

a. Fermentation and Extraction:

-

Inoculate a production medium with the wild-type Streptomyces sp. NRRL 30748 or the engineered strains.

-

Incubate the culture under optimal fermentation conditions (temperature, pH, aeration).

-

After the fermentation period, separate the mycelium from the culture broth by centrifugation.

-

Extract the maridomycin from the supernatant and/or mycelium using an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent to obtain a crude extract.

b. LC-MS Analysis:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

-

Separate the compounds using a suitable column (e.g., C18) and a gradient elution method.

-

Detect the compounds by their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.

-

Quantify the production of maridomycin by comparing the peak area to a standard curve.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows involved in the analysis of the maridomycin gene cluster.

Caption: Proposed biosynthetic pathway of maridomycin.

Caption: Experimental workflow for maridomycin gene cluster analysis.

Maridomycin: A Technical Overview for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Maridomycin, a macrolide antibiotic, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, and relevant experimental data.

Chemical Identification

Maridomycin is a complex macrolide antibiotic. For precise identification and research purposes, the following chemical identifiers are crucial. Maridomycin is a family of related compounds, with Maridomycin I and III being notable members.

| Identifier | Maridomycin I | Maridomycin III |

| CAS Number | Not available in provided search results. | 35775-82-7[1] |

| Chemical Formula | C43H71NO16[2] | C41H67NO16[1] |

Mechanism of Action

As a macrolide antibiotic, Maridomycin's primary mechanism of action is the inhibition of bacterial protein synthesis. Macrolides typically bind to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein elongation. This disruption halts the production of essential proteins, ultimately leading to the inhibition of bacterial growth.

Antibacterial Spectrum

Maridomycin exhibits potent antibacterial activity, particularly against gram-positive bacteria.

In Vitro Activity

Studies have demonstrated the in vitro efficacy of 9-propionylmaridomycin, a derivative of Maridomycin, against a range of gram-positive bacteria.[1] Its activity extends to clinical isolates of Staphylococcus aureus that are resistant to other macrolide antibiotics like erythromycin (B1671065) and oleandomycin.[1] Notably, strains resistant to josamycin (B1673084) and kitasamycin (B1683686) also show resistance to 9-propionylmaridomycin.[1] A key feature of this derivative is its inability to induce resistance to erythromycin in staphylococci strains that are capable of inducible resistance.[1]

The antibacterial activity of 9-propionylmaridomycin is also effective against Neisseria gonorrhoeae and Vibrio cholerae, while it is generally inactive against many gram-negative rods.[1]

In Vivo Activity

In vivo studies in mice have shown that 9-propionylmaridomycin provides protection against infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae.[2] Its protective effect is comparable to other established macrolide antibiotics in intraperitoneal infection models.[2] Furthermore, it has been shown to be effective in treating skin lesions in mice caused by intradermal challenge with S. aureus.[2]

Experimental Protocols

Detailed experimental protocols for the evaluation of Maridomycin's antibacterial activity can be adapted from standard microbiology and pharmacology assays. Below is a generalized workflow for assessing in vivo efficacy.

Experimental Workflow: In Vivo Efficacy of Maridomycin

Caption: Generalized workflow for in vivo efficacy testing of Maridomycin.

Signaling Pathways

The direct interaction of Maridomycin with specific host cell signaling pathways has not been extensively detailed in the provided search results. As a protein synthesis inhibitor, its primary effect is on bacterial cellular processes. Downstream effects on host signaling pathways would likely be secondary to its antibacterial action, such as the modulation of inflammatory responses due to the reduction in bacterial load.

Conclusion

Maridomycin is a potent macrolide antibiotic with significant activity against gram-positive bacteria, including strains resistant to other macrolides. Its mechanism of action via inhibition of protein synthesis is characteristic of this antibiotic class. Further research is warranted to fully elucidate the activity of different Maridomycin variants and their potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Maridomycin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridomycin (B608861) is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus. Like other macrolides, it exhibits antimicrobial properties and has potential applications in drug development. This document provides a comprehensive overview of the fermentation, extraction, and purification protocols for maridomycin, based on established methodologies for similar antibiotics produced by Streptomyces species. While specific quantitative data for maridomycin production is limited in publicly available literature, this guide offers robust starting protocols that can be optimized for high-yield production and purification of this promising secondary metabolite.

Fermentation Protocol